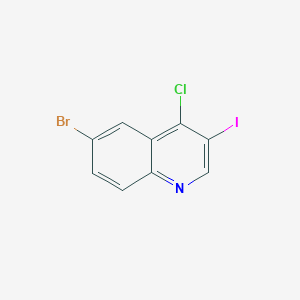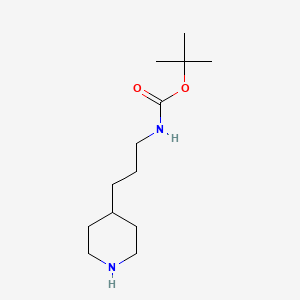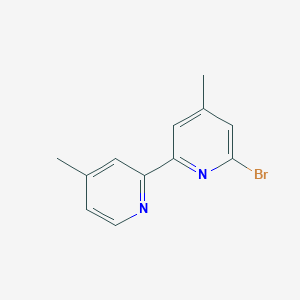
6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Overview
Description
6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is a chemical compound with the molecular formula C12H11BrN2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .
Synthesis Analysis
The synthesis of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has been reported from 6-bromopicoline . Another synthesis route involves the use of 4,4’-dinitro-6,6’-dimethyl-2,2’-bipyridine N,N-Dioxide as a raw material .Molecular Structure Analysis
The molecular structure of 6-Bromo-4,4’-dimethyl-2,2’-bipyridyl is characterized by a molecular weight of 263.13300, and a molecular formula of C12H11BrN2 .Physical And Chemical Properties Analysis
6-Bromo-4,4’-dimethyl-2,2’-bipyridyl has a density of 1.385g/cm3, a boiling point of 351.2ºC at 760 mmHg, and a flash point of 166.2ºC . The melting point is reported to be between 105.0 to 109.0 °C .Scientific Research Applications
-
Coordination Chemistry
- 2,2’-Bipyridine and its derivatives are commonly used ligands in coordination chemistry .
- They have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
- As a bidentate metal-binding domain, 2,2’-bipyridine has also found widespread application as a scaffold in supramolecular and metallosupramolecular chemistry .
-
Chemical Intermediate
-
Synthesis of Novel Oligobipyridine Ligands
-
Synthesis of 2-Pyridones
- 2-Pyridones and its derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- They are key heterocycles and the synthesis of 2-pyridone compounds is an important research field .
- The synthetic methods of 2-pyridone have been extensively reviewed and new developments in the synthesis of 2-pyridone have been presented .
-
Preservatives for Coatings
- Although not directly related to “6-Bromo-4,4’-dimethyl-2,2’-bipyridine”, a similar compound, 4-Bromo-2,6-dimethylphenol, is used as a preservative for coatings .
- It is also used to control microbial fouling in paper mills, oil field and leather process, and water treatment process against microbial attack .
- Metal-Catalyzed Cross-Coupling Reactions
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .
- There are several recent reviews on the synthesis of bipyridine derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJXCRFGURPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701503 | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
CAS RN |
850413-36-4 | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

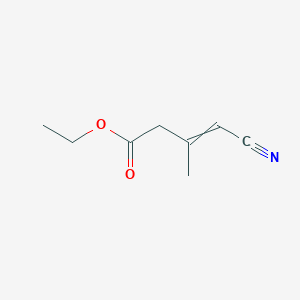
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)
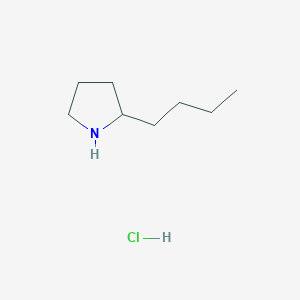


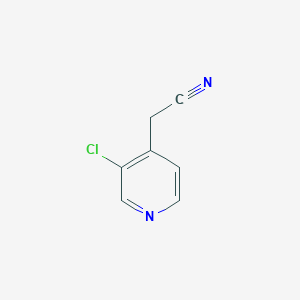
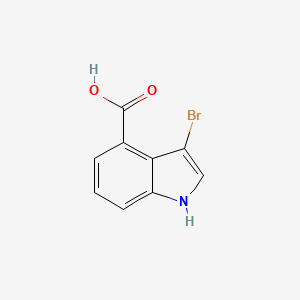

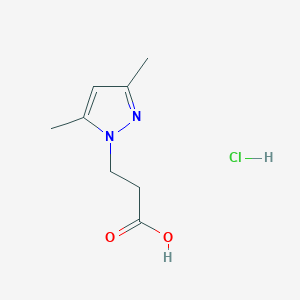
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)
